molecular formula C9H4Cl6O4 B12386629 (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B12386629
M. Wt: 388.8 g/mol
InChI Key: DJKGDNKYTKCJKD-FRSGZLMNSA-N
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Description

(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a chlorinated bicyclic compound with significant interest in various scientific fields This compound is known for its unique structure, which includes six chlorine atoms and a bicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the bicyclic framework. Common reagents used in this synthesis include chlorine gas and various chlorinating agents.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has been studied for its potential biological activity. Researchers are investigating its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may make it useful in developing new drugs or treatments.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its chlorinated structure provides unique properties that are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Unique due to its high degree of chlorination and bicyclic structure.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Lacks the chlorination, making it less reactive in certain contexts.

    Hexachlorocyclopentadiene: Another chlorinated compound but with a different ring structure.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

IUPAC Name

(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1-,2?,7?,8-/m1/s1

InChI Key

DJKGDNKYTKCJKD-FRSGZLMNSA-N

Isomeric SMILES

[C@@H]1(C([C@]2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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